molecular formula C13H18 B12336112 1-Methyl-4-(1-methyl-2-propenyl)-benzene

1-Methyl-4-(1-methyl-2-propenyl)-benzene

Cat. No.: B12336112
M. Wt: 174.28 g/mol
InChI Key: IRICXAFZMINCTB-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(1-methyl-2-propenyl)-benzene, also known as p-cymene, is an aromatic hydrocarbon. It is a naturally occurring compound found in essential oils of various plants, such as cumin and thyme. This compound is widely used in the chemical industry due to its pleasant aroma and its role as a precursor in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(1-methyl-2-propenyl)-benzene can be synthesized through several methods. One common method involves the alkylation of toluene with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs at elevated temperatures and pressures to ensure high yields.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic dehydrogenation of p-cymene. This process involves the removal of hydrogen atoms from the compound using a metal catalyst, such as platinum or palladium, at high temperatures. The resulting product is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1-methyl-2-propenyl)-benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form p-cymene hydroperoxide, which can further decompose to produce p-cresol and acetone.

    Reduction: Reduction of this compound can yield p-menthane.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon, is commonly employed.

    Substitution: Nitration typically uses a mixture of concentrated nitric acid and sulfuric acid, while sulfonation uses concentrated sulfuric acid.

Major Products Formed

    p-Cresol and acetone. p-Menthane.

    Substitution: Nitro-p-cymene and sulfo-p-cymene.

Scientific Research Applications

1-Methyl-4-(1-methyl-2-propenyl)-benzene has several scientific research applications:

    Chemistry: It is used as a solvent and a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-methyl-2-propenyl)-benzene involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

1-Methyl-4-(1-methyl-2-propenyl)-benzene can be compared with other similar compounds, such as:

    Toluene: Both are aromatic hydrocarbons, but toluene lacks the isopropyl group present in this compound.

    p-Cresol: This compound is an oxidation product of this compound and has a hydroxyl group attached to the benzene ring.

    p-Menthane: A reduction product of this compound, it has a saturated ring structure compared to the aromatic ring in this compound.

The uniqueness of this compound lies in its versatile chemical reactivity and its presence in natural essential oils, making it valuable in both synthetic chemistry and natural product research.

Properties

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

1-methyl-4-propan-2-yl-2-[(E)-prop-1-enyl]benzene

InChI

InChI=1S/C13H18/c1-5-6-13-9-12(10(2)3)8-7-11(13)4/h5-10H,1-4H3/b6-5+

InChI Key

IRICXAFZMINCTB-AATRIKPKSA-N

Isomeric SMILES

C/C=C/C1=C(C=CC(=C1)C(C)C)C

Canonical SMILES

CC=CC1=C(C=CC(=C1)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.